1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine

Catalog No.
S11598431
CAS No.
M.F
C12H15ClN4
M. Wt
250.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)pipe...

Product Name

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine

IUPAC Name

6-chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

InChI

InChI=1S/C12H15ClN4/c13-10-1-2-12-15-11(9-17(12)7-10)8-16-5-3-14-4-6-16/h1-2,7,9,14H,3-6,8H2

InChI Key

DRBMDERIBMPMQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN3C=C(C=CC3=N2)Cl

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a chloroimidazo[1,2-a]pyridine moiety. Its molecular formula is C12H16ClN4C_{12}H_{16}ClN_{4} and it has a molecular weight of approximately 250.73 g/mol. This compound is often encountered in medicinal chemistry due to its potential pharmacological properties and is commonly available in its hydrochloride salt form, enhancing its solubility and stability for various applications .

Typical of piperazine derivatives. These include:

  • N-Alkylation: The piperazine nitrogen can be alkylated to form more complex derivatives.
  • Substitution Reactions: The chloro group on the imidazo ring can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Hydrochloride Formation: The base form of the compound can be converted into its hydrochloride salt through reaction with hydrochloric acid, improving its pharmacokinetic properties.

These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study.

Research indicates that 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been investigated for:

  • Antitumor Activity: Some studies suggest that derivatives of this compound may inhibit tumor cell proliferation.
  • Antimicrobial Properties: The compound has shown potential against various bacterial strains, indicating possible use as an antimicrobial agent.
  • CNS Activity: Due to the presence of the piperazine moiety, it may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The specific mechanisms of action and efficacy in clinical settings require further investigation through pharmacological studies.

Synthesis of 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine typically involves multi-step organic synthesis techniques:

  • Formation of the Imidazo Ring: Starting materials containing pyridine and imidazole derivatives are reacted under acidic conditions to form the chloroimidazo ring.
  • Piperazine Ring Formation: Piperazine is synthesized via cyclization of appropriate amine precursors.
  • Methylation Reaction: The imidazo compound is then alkylated with piperazine to yield the final product.

These steps may vary based on specific laboratory protocols and desired purity levels.

The applications of 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine span across various fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Biology: Used in research to understand biological pathways and mechanisms due to its interaction with biological targets.
  • Material Science: Potential applications in creating novel materials or coatings due to its chemical stability.

Interaction studies involving 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine focus on its binding affinity with various biological receptors:

  • Receptor Binding Assays: These studies assess how well the compound binds to specific targets, such as serotonin or dopamine receptors.
  • Enzyme Inhibition Studies: Research has been conducted to determine if this compound inhibits certain enzymes related to disease pathways.

Understanding these interactions is crucial for predicting the pharmacological effects and therapeutic potential of this compound.

Several compounds share structural similarities with 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Chlorophenyl)piperazineStructureSimple piperazine derivative; used as an antidepressant
6-ChloropurineStructurePurine derivative; known for antiviral properties
5-(4-Methylpiperazinyl)-1H-pyrazoleStructureContains a pyrazole ring; investigated for anti-inflammatory effects

Uniqueness

The uniqueness of 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine lies in its dual functionality derived from both the piperazine and chloroimidazo components, which may confer distinct pharmacological properties not found in simpler analogs. Its specific interactions with biological targets make it a candidate for further drug development compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.0985242 g/mol

Monoisotopic Mass

250.0985242 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types